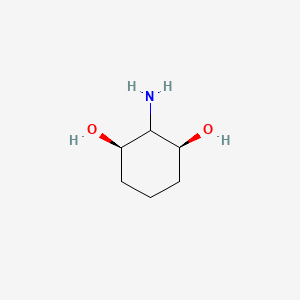
Methyl 8-oxooctanoate
Vue d'ensemble
Description
Methyl 8-oxooctanoate is a chemical compound with the molecular formula C9H16O3 . Its molecular weight is 172.2215 . The IUPAC name for this compound is Methyl 8-oxooctanoate . It is also known as Octanoic acid, 8-oxo-, methyl ester .
Synthesis Analysis
The synthesis of Methyl 8-oxooctanoate involves a multi-step reaction . The first step involves a reaction with BH3*THF in tetrahydrofuran at ambient temperature for 12 hours. The second step involves a reaction with oxalyl chloride and DMSO, followed by Et3N. This reaction takes place in CH2Cl2 at -78 degrees Celsius for 2 hours, then the temperature is raised to room temperature .Molecular Structure Analysis
The molecular structure of Methyl 8-oxooctanoate can be represented by the InChI string: InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 . This structure can be viewed as a 2D Mol file or as a computed 3D SD file .Applications De Recherche Scientifique
1. Evaluation of Medium Chain Fatty Acid Metabolism in the Liver
Methyl 8-oxooctanoate has been utilized in the synthesis of a novel radiotracer, 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, for evaluating medium-chain fatty acid metabolism in the liver. This tracer is prepared with high radiochemical yield and demonstrates stability when incubated with human serum. It's mainly metabolized via beta-oxidation in the liver and is useful for planar imaging of the liver in rats, providing valuable insights into fatty acid metabolism (Lee et al., 2004).
2. Study of Lipid Oxidation and Degradation
Research involving methyl 8-oxooctanoate has contributed to the understanding of lipid oxidation and degradation processes. For instance, it has been quantitated in model systems of FAME and monoacid TAG, heated at high temperatures, to assess the level of degradation and oxidation of the samples. This has broadened understanding of the oxidative stability and degradation mechanisms of lipids (Berdeaux et al., 2002).
3. Insights into DNA Methylation and Oxidative Stress
Methyl 8-oxooctanoate plays a role in understanding DNA methylation and oxidative stress. Studies have used this compound to investigate the impact of oxidative DNA lesions on methylation patterns, which is crucial in understanding carcinogenesis and other genetic mutations (Maltseva et al., 2009).
4. Analysis of Lipid Oxidation Products in Food Chemistry
Methyl 8-oxooctanoate has been involved in studies analyzing lipid oxidation products in food, such as the degradation of phenylalanine initiated by various lipid hydroperoxides and their oxidation products. This research is significant for understanding the chemical changes in foods during processing and storage, impacting food quality and safety (Zamora et al., 2008).
5. Synthesis of Pharmaceutical Compounds
It has been used in the practical synthesis of key intermediates for pharmaceutical compounds, such as misoprostol. This demonstrates its utility in organic synthesis and drug development (Xin-peng et al., 2017).
6. Research in Electroluminescence and Material Science
Methyl 8-oxooctanoate is involved in studies examining the relationship between chemical structures of methyl-substituted compounds and their properties in electroluminescence, providing insights into the development of new materials for electronic devices (Sapochak et al., 2001).
Propriétés
IUPAC Name |
methyl 8-oxooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)7-5-3-2-4-6-8-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAXGLYKECRETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336626 | |
| Record name | Methyl 8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-oxooctanoate | |
CAS RN |
3884-92-2 | |
| Record name | Methyl 8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 8-oxooctanoate in the study on Juniperus phoenicea and its anticancer properties?
A1: In a study investigating the anticancer potential of Juniperus phoenicea, Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified Methyl 8-oxooctanoate as a major constituent (15.61%) in the chloroform fraction of the plant extract. This fraction exhibited significant anti-proliferative activity against several cancer cell lines, particularly the MCF-7 cell line. [] While the study highlights the presence of Methyl 8-oxooctanoate, further research is needed to elucidate its specific role in the observed anticancer activity.
Q2: How is Methyl 8-oxooctanoate used in the synthesis of labeled fatty acids?
A2: Methyl 8-oxooctanoate serves as a valuable intermediate in the synthesis of deuterium-labeled fatty acid methyl esters. [] Specifically, Methyl 8-oxooctanoate-4,5-d2 can be synthesized and utilized as a precursor for incorporating deuterium labels into specific positions within fatty acid chains. This approach allows researchers to track and study the metabolism and distribution of fatty acids using techniques like mass spectrometry.
Q3: Can you describe the synthesis of Methyl 8-oxooctanoate from a cyclic precursor?
A3: Methyl 8-oxooctanoate can be efficiently synthesized starting from 1,4-cyclooctadiene. [] The process involves a series of reactions, including monoozonization, sodium acetate cleavage, acetal ester formation, deuteration using Wilkinson's catalyst, and hydrolysis. This synthetic route provides a convenient method for obtaining Methyl 8-oxooctanoate with high yield and isotopic purity.
Q4: Does the presence of Methyl 8-oxooctanoate in thermoxidized fatty acid methyl esters (FAME) have implications for biofuel quality?
A4: While not directly addressed in the provided abstracts, the presence of Methyl 8-oxooctanoate in thermoxidized FAMEs [] could be relevant to biofuel quality. Oxidation products, in general, can negatively impact fuel properties like stability and storage life. Further research would be needed to determine the specific effects of Methyl 8-oxooctanoate on biofuel characteristics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


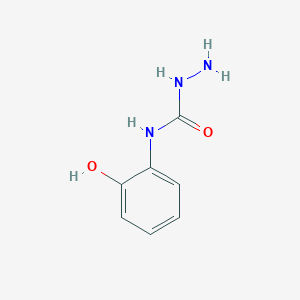
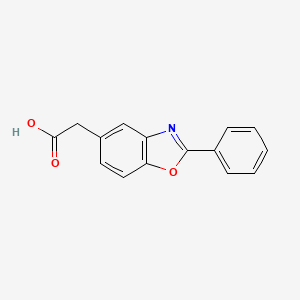
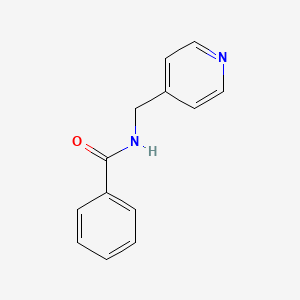
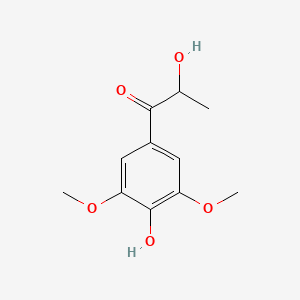
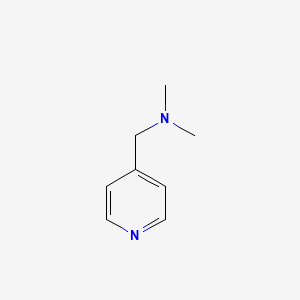



![Benzenamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3052076.png)
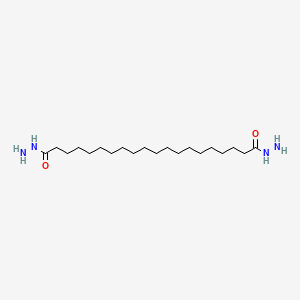
![1-Fluoro-2-nitro-4-[(3-nitrophenyl)sulfonyl]benzene](/img/structure/B3052080.png)
